Enhanced Lipophilicity (XLogP3) vs Unsubstituted 2‑Ethynylthiazole Drives Superior Membrane Permeability Potential
The 5‑ethyl substituent increases the calculated lipophilicity of the target compound to an XLogP3 of 2.1, compared to 1.09 for unsubstituted 2‑ethynylthiazole (CAS 111600‑85‑2) and 0.92 for 5‑ethynylthiazole (CAS 872122‑41‑3) [1]. This represents a >0.9 log unit increase, which is expected to improve passive membrane permeability and intracellular accumulation in cell‑based assays [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.1 |
| Comparator Or Baseline | 2-Ethynylthiazole: XLogP3 = 1.09; 5-Ethynylthiazole: XLogP3 = 0.92 |
| Quantified Difference | +1.01 vs 2‑ethynylthiazole; +1.18 vs 5‑ethynylthiazole |
| Conditions | Predicted values computed by PubChem using XLogP3 algorithm (version 3.0) |
Why This Matters
Higher lipophilicity is empirically correlated with improved cell membrane permeability, favouring the target compound over its unsubstituted analogs for intracellular target engagement in cell‑based assays.
- [1] PubChem. XLogP3 computed properties for 5‑Ethyl‑2‑ethynyl‑1,3‑thiazole (CID 88856052), 2‑Ethynylthiazole (CID 14256791), and 5‑Ethynylthiazole (CID 16136443). National Center for Biotechnology Information. View Source
- [2] Waring, M.J. Lipophilicity in drug discovery. *Expert Opin. Drug Discov.* 2010, 5 (3), 235–248. DOI: 10.1517/17460441003605098. View Source
